alpha-Muricholate
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Overview
Description
Alpha-muricholate is a bile acid anion resulting from the deprotonation of the carboxy group of alpha-muricholic acid. The major species at pH 7.3. It is a conjugate base of an alpha-muricholic acid.
Scientific Research Applications
1. Role in Bile Acid Metabolism
Alpha-muricholate, a bile acid, plays a significant role in the regulation of lipid metabolism. In a study by (Crocenzi et al., 2000), it was found that silymarin, a hepatoprotector, increased the biliary excretion and endogenous pool of bile salts, including alpha-muricholate. This suggests a potential for alpha-muricholate in managing liver-related disorders and enhancing lipid metabolism.
2. Impact on Cholesterol Gallstone Formation
Alpha-muricholate has been studied for its effects on cholesterol gallstone formation. (Wang & Tazuma, 2002) explored how beta-muricholic acid, a closely related bile acid, acts as a cholesterol-desaturating agent in the prevention and dissolution of cholesterol gallstones in mice. This research indicates the potential of muricholic acids, including alpha-muricholate, in preventing and treating gallstones.
3. Role in Reducing Diet-Induced Steatosis and Glucose Intolerance
Muricholic bile acids, including alpha-muricholate, have shown resistance against dietary-induced steatosis (fat accumulation in the liver) and glucose intolerance. The study by (Bonde, Eggertsen, & Rudling, 2016) demonstrated that mice abundant in muricholic bile acids had reduced weight gain and improved glucose metabolism on a high-fat diet. This highlights alpha-muricholate's potential in addressing metabolic disorders.
properties
Product Name |
alpha-Muricholate |
---|---|
Molecular Formula |
C24H39O5- |
Molecular Weight |
407.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/p-1/t13-,14-,15-,16+,17+,18+,20+,21+,22+,23-,24-/m1/s1 |
InChI Key |
DKPMWHFRUGMUKF-GDYCBZMLSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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